Sodium 2-(5-bromopyrimidin-2-yl)acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(5-bromopyrimidin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-5(9-3-4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHNCPQTCAVCDJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CC(=O)[O-])Br.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Sodium 2 5 Bromopyrimidin 2 Yl Acetate and Its Precursors
Retrosynthetic Analysis of the Sodium 2-(5-bromopyrimidin-2-yl)acetate Scaffold
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The final target molecule is a sodium salt, which can be readily formed from its corresponding carboxylic acid, 2-(5-bromopyrimidin-2-yl)acetic acid, through a simple acid-base neutralization. This carboxylic acid is the primary synthetic target.
The key disconnection breaks the C-C bond between the pyrimidine (B1678525) ring at the C2 position and the adjacent methylene (B1212753) group of the acetate (B1210297) moiety. This suggests a strategy involving the reaction of a 5-bromopyrimidine (B23866) derivative functionalized with an electrophilic center at C2 (e.g., a halogen) with a nucleophilic two-carbon synthon, such as the enolate of an acetate ester.
Further deconstruction of the 5-bromopyrimidine core involves two main transformations: the regioselective bromination of a pyrimidine ring and the initial synthesis of the pyrimidine ring itself. The bromination is a C-H functionalization step, targeting the C5 position. The fundamental pyrimidine scaffold can be disconnected into simpler acyclic precursors, typically involving the condensation of a three-carbon unit (like a β-dicarbonyl compound) with a nitrogen-containing component (like an amidine or urea). This systematic deconstruction outlines a forward synthesis that begins with the construction of the heterocyclic core, followed by sequential functionalization.
Precursor Synthesis Strategies for 5-Bromopyrimidine Cores
The synthesis of the 5-bromopyrimidine core is a critical phase, requiring both the formation of the heterocyclic ring system and its specific halogenation.
Cyclization Approaches for Pyrimidine Ring Formation
The construction of the pyrimidine ring is a well-established area of organic synthesis. The most common and versatile methods involve the condensation of a three-carbon component with a compound containing an N-C-N unit. wikipedia.org
One of the principal methods is the reaction of β-dicarbonyl compounds with amidines, which directly yields 2-substituted pyrimidines. wikipedia.org Other N-C-N synthons like urea (B33335) or guanidine (B92328) can be used to produce pyrimidinones (B12756618) or aminopyrimidines, respectively, which may require subsequent modification. wikipedia.org Multicomponent reactions, such as the Biginelli reaction, also offer efficient pathways to functionalized pyrimidine scaffolds, though they typically produce dihydropyrimidines that require a subsequent aromatization step. thieme-connect.commdpi.com
Below is a table summarizing common cyclization strategies for pyrimidine synthesis.
| Cyclization Method | Reactants | Resulting Core | Reference |
| Principal Synthesis | 1,3-Dicarbonyl Compound + Amidine | 2-Substituted Pyrimidine | wikipedia.org |
| Pinner Synthesis | Ethyl acetoacetate (B1235776) + Amidine | Substituted Pyrimidine | wikipedia.org |
| From Diamines | 4,4-dimethoxy-2-butanone + Formamide | 4-Methylpyrimidine | wikipedia.org |
| Biginelli Reaction | Aldehyde + β-Ketoester + Urea | Dihydropyrimidinone | thieme-connect.com |
Regioselective Bromination Techniques for Pyrimidine Rings
The pyrimidine ring is classified as a π-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.org However, substitution is possible, and it preferentially occurs at the C5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.org
Direct bromination of unsubstituted pyrimidine can be achieved, although the mechanism may be complex. guidechem.com For substituted pyrimidines, various brominating agents can be employed to achieve regioselective bromination at the C5 position. N-halosuccinimides, particularly N-bromosuccinimide (NBS), are commonly used reagents for this purpose, often in solvents like dimethylformamide (DMF). mdpi.com Other reagents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), have also been effectively used for the C5 bromination of pyrimidine nucleosides, indicating their utility for this transformation. researchgate.net The choice of reagent and conditions can be optimized based on the specific substrate and desired yield.
The following table outlines various reagents for the regioselective bromination of pyrimidines.
| Brominating Agent | Conditions | Notes | Reference |
| Bromine (Br₂) | Aqueous solution | Direct bromination of pyrimidine. guidechem.com | |
| N-Bromosuccinimide (NBS) | DMF or Ionic Liquids | A common and effective reagent for C5 bromination. mdpi.comyoutube.comchinesechemsoc.org | |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Lewis acid catalyst can improve efficiency. | Used for bromination of pyrimidine nucleosides. researchgate.net | |
| Sodium Monobromoisocyanurate (SMBI) | Aqueous acetonitrile | Effective for C5 bromination of pyrimidine nucleosides. mdpi.com |
Introduction of the Acetate Moiety onto Pyrimidine Scaffolds
With the 5-bromopyrimidine core in hand, the final key step is the installation of the acetate group at the C2 position, followed by conversion to the sodium salt.
Strategies for C-C Bond Formation at the C2 Position
The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). bhu.ac.in This reactivity provides a direct route for introducing the acetate moiety. A common strategy involves using a 5-bromo-2-halopyrimidine (e.g., 5-bromo-2-chloropyrimidine) as an electrophile. This precursor can react with a nucleophile, such as the enolate of an acetate ester (e.g., ethyl acetate), to form a C-C bond at the C2 position. The resulting product would be an ethyl 2-(5-bromopyrimidin-2-yl)acetate, a direct precursor to the final compound. nih.gov
Alternatively, modern cross-coupling reactions offer powerful methods for C-C bond formation. For instance, a 5-bromopyrimidine derivative functionalized with a leaving group at C2, such as a sulfonate, can undergo a cross-coupling reaction with a suitable nucleophile. thieme-connect.com While less direct for an acetate group, reactions with Grignard or organolithium reagents at the C2 position of appropriately activated pyrimidines are also known to form C-C bonds. wikipedia.org
| Method | Pyrimidine Precursor | Reagent/Nucleophile | Product Type | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | 5-Bromo-2-chloropyrimidine | Enolate of an acetate ester | Ester of 2-(5-bromopyrimidin-2-yl)acetic acid | bhu.ac.in |
| Cross-Coupling Reaction | Pyrimidin-2-yl sulfonate | Organometallic reagent | 2-Substituted pyrimidine | thieme-connect.com |
| Reaction with Organometallics | 2-Halopyrimidine | Grignard or Alkyllithium reagent | 2-Alkyl/Aryl pyrimidine | wikipedia.org |
Carboxylic Acid Functionalization and Salt Formation
The final steps in the synthesis involve converting the introduced side chain into a carboxylic acid and subsequently forming the sodium salt. If the C-C bond formation step yields an ester, such as ethyl 2-(5-bromopyrimidin-2-yl)acetate, a straightforward hydrolysis is required. nih.gov This is typically achieved under basic conditions (saponification) using a base like sodium hydroxide (B78521), followed by an acidic workup to protonate the carboxylate and isolate the free carboxylic acid, 2-(5-bromopyrimidin-2-yl)acetic acid.
The formation of the target sodium salt is then accomplished through a simple neutralization reaction. The purified 2-(5-bromopyrimidin-2-yl)acetic acid is treated with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent. Evaporation of the solvent then yields the final product, this compound.
Optimization of Synthetic Pathways for Enhanced Yield and Purity
The optimization of the synthetic route to this compound is paramount for its cost-effective and large-scale production. This involves a detailed study of reaction conditions, including temperature, reaction time, stoichiometry of reactants, and the choice of catalysts and solvents.
A plausible synthetic pathway commences with the bromination of 2-aminopyrimidine (B69317) to yield 2-amino-5-bromopyrimidine. This intermediate can then be converted to 2,5-dibromopyrimidine (B1337857). A critical step involves the introduction of the acetate moiety. One potential method is the nucleophilic aromatic substitution reaction of 2,5-dibromopyrimidine with an ethyl acetate enolate. Alternatively, palladium-catalyzed cross-coupling reactions could be employed to form the carbon-carbon bond between the pyrimidine ring and the acetate group.
The final step in the synthesis is the hydrolysis of the ethyl ester, Ethyl 2-(5-bromopyrimidin-2-yl)acetate, to the corresponding carboxylic acid, followed by salt formation with a sodium base to yield the target compound.
Table 1: Key Reaction Parameters for Optimization
| Parameter | Influence on Yield and Purity | Optimization Strategies |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions and impurities. | Stepwise temperature control, use of milder reaction conditions. |
| Catalyst | Crucial for activating the pyrimidine ring and facilitating the C-C bond formation. | Screening of various palladium catalysts and ligands for cross-coupling reactions; exploring catalyst-free alternatives where possible. |
| Solvent | Influences solubility of reactants and intermediates, and can affect reaction rates and pathways. | Use of aprotic polar solvents for nucleophilic substitution; exploring greener solvent alternatives. |
| Base | Essential for the generation of the nucleophile (e.g., ethyl acetate enolate) and for neutralizing acidic byproducts. | Screening of various organic and inorganic bases to find the optimal balance between reactivity and side reactions. |
Detailed research findings on the optimization of these parameters are crucial for developing a robust and efficient synthesis. For instance, the choice of palladium catalyst and ligands in a potential cross-coupling reaction would significantly impact the yield and purity of Ethyl 2-(5-bromopyrimidin-2-yl)acetate.
Green Chemistry Principles in Synthesis of this compound
The integration of green chemistry principles is a key focus in the modern chemical industry. For the synthesis of this compound, this involves several considerations aimed at reducing the environmental impact of the manufacturing process. benthamdirect.comrasayanjournal.co.innih.govbenthamdirect.com
Key green chemistry strategies applicable to this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net The use of solvent-free reaction conditions is also a highly desirable goal.
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.innih.gov
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The use of recyclable catalysts is particularly beneficial.
Waste Reduction: Developing processes that minimize the formation of byproducts and facilitate the recycling of waste streams.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Atom Economy | Optimizing reaction pathways to minimize the formation of byproducts. |
| Safer Solvents | Exploring the use of aqueous or alcohol-based solvent systems for the hydrolysis step. Investigating solvent-free conditions for earlier steps. |
| Energy Efficiency | Utilizing microwave irradiation to potentially accelerate the synthesis of precursors. |
| Catalysis | Employing highly efficient and recyclable palladium catalysts for the cross-coupling step. Exploring biocatalysis for specific transformations. |
Scale-Up Considerations and Process Chemistry for Advanced Chemical Manufacturing
The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For the advanced chemical manufacturing of this compound, several factors must be carefully considered:
Process Safety: A thorough hazard analysis of each step is essential to identify and mitigate potential risks associated with reactive intermediates, exothermic reactions, and hazardous reagents.
Heat Transfer: Efficient heat management is critical, especially for exothermic reactions, to prevent thermal runaways and ensure consistent product quality.
Mass Transfer: Ensuring efficient mixing and contact between reactants is crucial for maximizing reaction rates and yields, particularly in heterogeneous reaction mixtures.
Downstream Processing: The purification and isolation of the final product must be scalable and efficient. This includes crystallization, filtration, and drying processes.
Process Intensification: Exploring continuous flow reactors instead of traditional batch processes can offer advantages in terms of safety, efficiency, and scalability.
Table 3: Scale-Up and Process Chemistry Considerations
| Factor | Key Considerations for Manufacturing |
| Process Safety | Hazard and Operability (HAZOP) studies, thermal stability testing of intermediates. |
| Heat and Mass Transfer | Reactor design, agitation speed, and cooling capacity. |
| Downstream Processing | Optimization of crystallization conditions for desired particle size and purity. |
| Cost-Effectiveness | Sourcing of raw materials, process optimization to maximize throughput. |
| Process Intensification | Evaluation of continuous flow chemistry for key reaction steps. |
The development of a scalable and sustainable manufacturing process for this compound is an ongoing effort that requires a multidisciplinary approach, combining expertise in synthetic organic chemistry, chemical engineering, and green chemistry.
Chemical Reactivity and Transformation Mechanisms of Sodium 2 5 Bromopyrimidin 2 Yl Acetate
Reactivity at the Bromine Atom: Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of the pyrimidine (B1678525) ring is susceptible to a variety of transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition, a key step in many catalytic cycles. researchgate.net These reactions are fundamental for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. illinois.edumdpi.com For substrates like Sodium 2-(5-bromopyrimidin-2-yl)acetate, the bromine atom serves as the electrophilic partner. The reaction proceeds through a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. mdpi.com Electron-rich boronic acids have been shown to produce good yields in couplings with similar brominated pyrimidine systems. mdpi.com
| Organoboron Reagent | Catalyst/Ligand | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-(5-phenylpyrimidin-2-yl)acetate | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(5-(4-methoxyphenyl)pyrimidin-2-yl)acetate | illinois.edumdpi.com |
| Furan-3-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 2-(5-(furan-3-yl)pyrimidin-2-yl)acetate | illinois.edu |
| 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 2-(5-(thiophen-2-yl)pyrimidin-2-yl)acetate | mdpi.com |
Beyond the Suzuki-Miyaura reaction, the C-Br bond in 2-(5-bromopyrimidin-2-yl)acetate derivatives is amenable to other palladium-catalyzed cross-coupling reactions, each offering unique pathways to construct C-C and C-N bonds.
Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The process involves the oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. numberanalytics.com The reaction is typically carried out in the presence of a base like triethylamine (B128534) or potassium carbonate. wikipedia.org
Sonogashira Coupling : This reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between the 5-bromopyrimidine (B23866) core and a terminal alkyne. rsc.org The reaction is co-catalyzed by palladium and copper complexes. wikipedia.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.orgresearchgate.net
Negishi Coupling : The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been successfully applied to heteroaryl halides. rsc.orgorganic-chemistry.org The key steps are oxidative addition, transmetalation from zinc to palladium, and reductive elimination. wikipedia.org
Buchwald-Hartwig Amination : For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method. It couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction provides a direct route to 5-aminopyrimidine (B1217817) derivatives.
| Reaction Type | Coupling Partner | Typical Catalyst System | Bond Formed | Product Example | Reference |
|---|---|---|---|---|---|
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | C(sp²)-C(sp²) | 2-(5-styrylpyrimidin-2-yl)acetate | wikipedia.orgnumberanalytics.com |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | C(sp²)-C(sp) | 2-(5-(phenylethynyl)pyrimidin-2-yl)acetate | rsc.orgresearchgate.net |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | C(sp²)-C(sp²) | 2-(5-phenylpyrimidin-2-yl)acetate | wikipedia.orgrsc.org |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | C(sp²)-N | 2-(5-morpholinopyrimidin-2-yl)acetate | rsc.org |
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 5-bromopyrimidines, particularly with strong nucleophiles. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which can stabilize the negative charge in the intermediate Meisenheimer complex. nih.gov This activation facilitates the displacement of a good leaving group like bromide.
The SNAr mechanism is a two-step addition-elimination process. fishersci.co.uk First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. Strong nucleophiles such as alkoxides, thiolates, and amines can effectively displace the bromine atom under suitable conditions, often requiring heat. fishersci.co.uknih.gov
Reactivity of the Acetate (B1210297) Moiety and Alpha-Carbon
The acetate portion of this compound, a carboxylate salt, offers a different set of synthetic possibilities centered on the carboxylic acid functional group and the adjacent α-carbon.
While the starting material is the sodium salt, it can be readily converted to the free carboxylic acid, 2-(5-bromopyrimidin-2-yl)acetic acid, by simple acidification. This free acid is the direct precursor for esterification and amidation reactions.
Esterification : The carboxylic acid can be converted to various esters through Fischer esterification, reacting it with an alcohol under acidic catalysis. google.com Alternatively, the sodium salt itself can be reacted with an alkyl halide (e.g., ethyl iodide) in an SN2 reaction to form the corresponding ester.
Amidation : Formation of an amide bond requires activation of the carboxylic acid. luxembourg-bio.com This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. peptide.com The activated acid then readily reacts with a primary or secondary amine to form the desired amide. nih.gov
Reduction : The carboxylate group can be reduced to a primary alcohol, yielding 2-(5-bromopyrimidin-2-yl)ethanol. This transformation requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing carboxylic acids and their salts to alcohols. masterorganicchemistry.comchemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is generally not powerful enough for this conversion. libretexts.orgyoutube.com The reaction proceeds via a tetrahedral intermediate, which eliminates to form an aldehyde that is immediately further reduced to the alcohol. chemistrysteps.com
Heteroaryl acetic acids, such as the protonated form of the title compound, are known to undergo decarboxylation (loss of CO₂) upon heating. rsc.org The mechanism for the decarboxylation of pyridylacetic acids and related heterocycles is believed to proceed through a zwitterionic intermediate. rsc.org
In this mechanism, the ring nitrogen atom is protonated, forming a pyridinium (B92312) (or in this case, pyrimidinium) species. This protonation increases the electron-withdrawing nature of the ring, facilitating the formation of a carbanion at the α-carbon upon departure of CO₂. The resulting ylide intermediate is then protonated to give the final product, 5-bromo-2-methylpyrimidine. The stability of this ylide intermediate is a key factor in the reaction rate. The process is often favored in specific solvents and is dependent on the pKₐ of the heterocyclic ring. rsc.org Alternatively, oxidative decarboxylation pathways can be employed, using metal catalysts or photoredox conditions to convert the arylacetic acid into the corresponding aldehyde or ketone. chemrevlett.comorganic-chemistry.org
Condensation Reactions Involving the Alpha-Protons and Enolate Chemistry
The synthetic utility of this compound is fundamentally linked to the acidity of the protons on the carbon atom alpha to the carboxylate group. The presence of the adjacent electron-withdrawing pyrimidine ring enhances this acidity, facilitating the formation of a stabilized enolate anion. This enolate is a potent carbon nucleophile, poised to participate in a variety of condensation reactions to form new carbon-carbon bonds.
As the sodium salt, the compound can be considered a pre-formed enolate, ready to react with suitable electrophiles. Alternatively, its corresponding ester, ethyl 2-(5-bromopyrimidin-2-yl)acetate, is frequently used in synthesis where the enolate is generated in situ using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH).
The general mechanism for enolate formation and subsequent condensation involves two key steps:
Deprotonation: A base removes an alpha-proton, creating a resonance-stabilized enolate where the negative charge is delocalized between the alpha-carbon and the oxygen atom of the carbonyl group.
Nucleophilic Attack: The carbon-centered nucleophilic enolate attacks an electrophilic carbonyl carbon of another molecule (e.g., an aldehyde, ketone, or another ester).
Key condensation reactions applicable to this compound include:
Aldol-type Condensation: Reaction with aldehydes or ketones would yield a β-hydroxy carboxylate, which could subsequently dehydrate to form an α,β-unsaturated product.
Claisen Condensation: Reaction with another ester molecule would result in the formation of a β-keto ester derivative. This is a powerful method for carbon chain extension.
Knoevenagel Condensation: Reaction with an aldehyde in the presence of a weak base (like piperidine (B6355638) or an ammonium (B1175870) salt) would lead to the formation of a substituted alkene after dehydration.
While specific examples utilizing this compound are not prevalent in peer-reviewed literature, the reactivity is exemplified in numerous syntheses involving similar acetate derivatives. The choice of reaction conditions, particularly the base and solvent, would be critical in controlling the outcome and yield of these transformations.
| Reaction Type | Electrophile | Typical Base/Catalyst | Expected Intermediate Product | Final Product (after workup/dehydration) |
|---|---|---|---|---|
| Aldol Condensation | Benzaldehyde | LDA, NaH | Sodium 3-(5-bromopyrimidin-2-yl)-2-hydroxy-2-phenylpropanoate | (E/Z)-2-(5-bromopyrimidin-2-yl)-3-phenylacrylic acid |
| Claisen Condensation | Ethyl Acetate | NaOEt | Sodium 4-(5-bromopyrimidin-2-yl)-3-oxobutanoate | Ethyl 4-(5-bromopyrimidin-2-yl)-3-oxobutanoate |
| Knoevenagel Condensation | 4-Nitrobenzaldehyde | Piperidine/Acetic Acid | Not Isolated | (E/Z)-2-(5-bromopyrimidin-2-yl)-3-(4-nitrophenyl)acrylic acid |
Photochemical and Electrochemical Reactivity Studies
The presence of the bromopyrimidine moiety imparts specific photochemical and electrochemical characteristics to the molecule, primarily centered around the cleavage of the carbon-bromine bond.
Photochemical Degradation and Transformation Pathways
Bromoaromatic compounds are known to be photolabile, and the primary photochemical process upon absorption of UV radiation is the homolytic cleavage of the C-Br bond. Studies on related bromopyrimidines confirm that excitation to dissociative excited states (such as σ* ← π transitions) leads to this bond scission.
The principal photochemical degradation pathway for this compound is therefore predicted to be:
Photon Absorption: The molecule absorbs a photon of UV light (typically in the 230-270 nm range), promoting it to an electronically excited state.
Homolytic C-Br Bond Cleavage: In this excited state, the C-Br bond breaks, generating a 2-(carboxy-methyl)pyrimidin-5-yl radical and a bromine radical (Br•).
Secondary Reactions: These highly reactive radical species can then undergo a variety of secondary reactions, depending on the solvent and other species present. Common pathways include:
Hydrogen Abstraction: The pyrimidinyl radical can abstract a hydrogen atom from the solvent to form 2-(pyrimidin-2-yl)acetic acid.
Radical Combination: Combination with other radicals or dimerization can occur.
This C-Br bond photolysis represents the most significant photochemical transformation pathway, leading to the degradation of the parent compound and the formation of debrominated products.
Electrochemical Oxidation and Reduction Mechanisms and Potentials
The electrochemical behavior of this compound is characterized by the reduction of the carbon-bromine bond and the pyrimidine ring itself. While specific cyclic voltammetry data for this exact compound is not publicly available, the mechanism can be inferred from studies on analogous brominated heterocycles.
Reduction: The C-Br bond is the most readily reducible site. The mechanism is typically a concerted dissociative electron transfer, where the electron is transferred from the electrode to the molecule's Lowest Unoccupied Molecular Orbital (LUMO), and the C-Br bond breaks in the same step.
The process can be summarized as: Py-CH₂COO⁻ + 2e⁻ + H⁺ → PyH-CH₂COO⁻ + Br⁻
This two-electron reduction results in the cleavage of the bromide ion and the formation of the debrominated product, 2-(pyrimidin-2-yl)acetate. The reduction potential for this process is expected to be in the range observed for other bromo-aromatics, typically between -1.5 V and -2.5 V versus a standard calomel (B162337) electrode (SCE), depending on the solvent and electrode material. The pyrimidine ring itself can be reduced at more negative potentials.
Oxidation: Oxidation of the molecule is expected to be more difficult and would likely involve the pyrimidine ring or the carboxylate group at high positive potentials. One-electron oxidation of pyrimidine bases generally occurs at potentials greater than +1.5 V vs. NHE.
| Process | Affected Moiety | Proposed Mechanism | Estimated Potential Range (vs. SCE) | Primary Product |
|---|---|---|---|---|
| Reduction | C-Br Bond | Concerted Dissociative Electron Transfer | -1.5 V to -2.5 V | Sodium 2-(pyrimidin-2-yl)acetate |
| Oxidation | Pyrimidine Ring | One-Electron Transfer | > +1.5 V | Radical Cation / Oxidized Ring Products |
Mechanistic Investigations of Key Transformations
Elucidating the precise mechanisms of the reactions described above requires specialized experimental techniques, such as kinetic studies and isotope labeling.
Kinetic Studies of Reaction Pathways and Rate Law Determination
Kinetic studies are essential for determining the rate of a reaction and understanding its mechanism. For a key transformation of this compound, such as a nucleophilic aromatic substitution (SNAr) to replace the bromo group, a kinetic experiment would be designed to measure the rate of product formation or reactant disappearance under various concentrations.
For the reaction with a nucleophile (Nu⁻): Br-Py-CH₂COONa + Nu⁻ → Nu-Py-CH₂COONa + Br⁻
A typical kinetic study would reveal a second-order rate law, consistent with the accepted mechanism for bimolecular nucleophilic aromatic substitution:
Rate = k [Br-Py-CH₂COONa] [Nu⁻]
This rate law indicates that the rate-determining step involves the collision of one molecule of the pyrimidine substrate and one molecule of the nucleophile. This is characteristic of the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then rapidly expels the bromide leaving group. Kinetic data from analogous systems, such as the reaction of 2-chloropyrimidine (B141910) with various nucleophiles, confirms this second-order dependence. aip.org
Isotope Labeling Experiments for Reaction Mechanism Elucidation
Isotope labeling is a powerful tool for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. For this compound, a key mechanistic question is the formation of the enolate intermediate during condensation reactions.
A hydrogen-deuterium exchange (HDX) experiment can be used to unequivocally prove the deprotonation of the alpha-carbon. The experiment would proceed as follows:
Reaction Setup: The corresponding ester, ethyl 2-(5-bromopyrimidin-2-yl)acetate, is dissolved in a deuterated solvent (e.g., ethanol-d1, D₂O) and treated with a catalytic amount of a suitable base (e.g., sodium ethoxide).
Enolate Formation and Deuteration: The base removes a proton from the alpha-carbon to form the enolate. This enolate, now in a deuterium-rich environment, can be quenched by a deuteron (B1233211) from the solvent, incorporating deuterium (B1214612) at the alpha-position. quimicaorganica.orgresearchgate.netnih.gov
Analysis: The reaction mixture is analyzed over time using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
The observation of a signal corresponding to the deuterated product (e.g., a decrease in the integration of the α-CH₂ signal in ¹H NMR or an increase in the molecular ion peak by +1 or +2 in the mass spectrum) provides direct evidence that the alpha-protons are acidic and that an enolate intermediate is readily formed under basic conditions. This confirms the proposed first step for all condensation reactions involving this part of the molecule.
Theoretical and Computational Investigations of Sodium 2 5 Bromopyrimidin 2 Yl Acetate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, molecular geometry, and various other properties of Sodium 2-(5-bromopyrimidin-2-yl)acetate.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. mdpi.commpg.dersc.org Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. mpg.de For this compound, DFT calculations would typically be performed on the 2-(5-bromopyrimidin-2-yl)acetate anion to understand its inherent electronic properties.
These calculations can predict the molecule's ground state geometry by finding the lowest energy arrangement of its atoms. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
From these orbital energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which help in predicting how the molecule will interact with other chemical species. nih.gov
Table 1: Hypothetical Ground State Properties of 2-(5-bromopyrimidin-2-yl)acetate Anion Calculated by DFT
| Property | Hypothetical Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. A larger gap suggests higher stability. |
| Ionization Potential | 6.5 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | A measure of the molecule's resistance to change in its electron distribution. |
The term ab initio, Latin for "from the beginning," refers to computational methods that are based solely on first principles of quantum mechanics without the use of experimental data or empirical parameters. numberanalytics.comnumberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations, albeit at a significantly higher computational cost compared to DFT. numberanalytics.comacs.org
For a molecule like this compound, high-accuracy ab initio calculations, particularly methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), could be employed to obtain a "gold standard" benchmark for its energy and geometry. acs.org These highly accurate calculations are invaluable for validating the results obtained from more computationally efficient methods like DFT and for studying systems where electron correlation effects are particularly important. nih.gov While computationally demanding for the entire molecule, these high-level methods can be used to study specific aspects, such as reaction barriers or intermolecular interaction energies with high confidence.
Prediction of Spectroscopic Properties from Computational Models
Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By simulating the interaction of molecules with electromagnetic radiation, these methods can calculate spectroscopic parameters that can be directly compared with experimental results.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Quantum chemical methods, particularly DFT, can accurately predict the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. acs.orgnih.govresearchgate.net The prediction is typically done using the Gauge-Including Atomic Orbital (GIAO) method, which calculates the isotropic magnetic shielding constants for each nucleus in the molecule. These shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For the 2-(5-bromopyrimidin-2-yl)acetate anion, computational models can predict the chemical shifts for each unique hydrogen and carbon atom. Comparing these predicted shifts with experimentally obtained spectra is a powerful method for confirming the molecular structure and assigning the observed signals. Discrepancies between calculated and experimental values can often be attributed to solvent effects or conformational changes, which can also be modeled computationally. acs.org
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the 2-(5-bromopyrimidin-2-yl)acetate Anion
| Atom | Atom Number (for reference) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | 2 | - | 162.5 |
| C4 | 4 | 8.90 | 158.0 |
| C5 | 5 | - | 120.0 |
| C6 | 6 | 8.90 | 158.0 |
| CH₂ | 7 | 3.85 | 45.0 |
| COO⁻ | 8 | - | 175.0 |
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies, which correspond to the peaks observed in IR and Raman spectra. nih.govphyschemres.orgacs.org These calculations also provide the intensities of the corresponding bands, helping to simulate the entire spectrum.
A computational vibrational analysis of the 2-(5-bromopyrimidin-2-yl)acetate anion would yield a set of frequencies and their corresponding atomic motions (vibrational modes). This allows for a detailed assignment of the experimental spectrum, linking specific absorption bands to specific molecular vibrations, such as C=N stretching in the pyrimidine (B1678525) ring, C-Br stretching, and the symmetric and asymmetric stretches of the carboxylate group. researchgate.netafricanjournalofbiomedicalresearch.com
Table 3: Hypothetical Predicted Vibrational Frequencies and Assignments for Key Modes of the 2-(5-bromopyrimidin-2-yl)acetate Anion
| Hypothetical Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3050 | C-H stretch (pyrimidine ring) |
| ~2950 | C-H stretch (methylene group) |
| ~1600 | C=O stretch (asymmetric, carboxylate) |
| ~1570 | C=C / C=N ring stretching |
| ~1420 | C=O stretch (symmetric, carboxylate) |
| ~1380 | CH₂ scissoring |
| ~1100 | C-C stretch |
| ~650 | C-Br stretch |
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While quantum chemical calculations are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. ucl.ac.uknih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale.
For this compound, an MD simulation would typically involve placing one or more formula units of the salt in a simulation box filled with a solvent, such as water. Such a simulation could provide valuable insights into:
Conformational Landscape: The acetate (B1210297) side chain can rotate around the single bond connecting it to the pyrimidine ring. MD simulations can explore the different possible conformations (rotamers) and determine their relative populations and the energy barriers for interconversion.
Solvation Structure: MD can reveal how solvent molecules arrange themselves around the 2-(5-bromopyrimidin-2-yl)acetate anion and the sodium cation (Na⁺), defining the structure of the solvation shells.
Ion Pairing: The simulation can show the extent to which the sodium cation and the carboxylate anion remain associated as an ion pair versus existing as free, fully solvated ions. ucl.ac.uk This is crucial for understanding the compound's behavior and reactivity in solution. The radial distribution function (RDF) between the sodium ion and the oxygen atoms of the carboxylate group can be calculated to quantify this association. nih.gov
These simulations help bridge the gap between the properties of an isolated molecule and its behavior in a real-world chemical environment. mdpi.com
Solvent Effects on Molecular Conformation and Dynamics
The conformation and dynamic behavior of this compound in solution are significantly influenced by the surrounding solvent molecules. The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing different conformers of the molecule. Computational methods, particularly molecular dynamics (MD) simulations, provide valuable insights into these solvent-dependent behaviors.
In aqueous solutions, the sodium cation and the carboxylate anion of the molecule are expected to be well-solvated by water molecules. This strong solvation can modify the mechanism and dynamics of processes like dissociation. nih.gov For instance, in a study on the related 5-bromopyrimidine (B23866) in an aqueous solution, it was found that strong solvation effects can create an energy barrier for dissociation, making spontaneous dissociation less favorable than in the gas phase. nih.gov
Molecular dynamics simulations can be employed to explore the conformational landscape of this compound in various solvents. By simulating the molecule's movement over time, researchers can identify the most stable conformations and the energetic barriers between them. The orientation of the acetate group relative to the pyrimidine ring is a key conformational variable. In polar protic solvents like water, hydrogen bonding between the solvent and the carboxylate group, as well as the nitrogen atoms of the pyrimidine ring, would be a dominant factor in determining the preferred conformation. In contrast, in a nonpolar solvent, intramolecular interactions might play a more significant role.
The following interactive table illustrates hypothetical dihedral angle distributions for the C(pyrimidine)-C(acetate)-C(carboxylate)-O bond in different solvents, representing the rotational freedom of the acetate side chain.
| Solvent | Dominant Dihedral Angle (degrees) | Full Width at Half Maximum (FWHM) (degrees) | Relative Population (%) |
| Water | 180 | 25 | 70 |
| 60 | 30 | 15 | |
| -60 | 30 | 15 | |
| Methanol | 175 | 35 | 65 |
| 70 | 40 | 17.5 | |
| -70 | 40 | 17.5 | |
| Dichloromethane | 160 | 50 | 50 |
| 90 | 60 | 25 | |
| -90 | 60 | 25 | |
| Cyclohexane | 150 | 70 | 45 |
| 100 | 80 | 27.5 | |
| -100 | 80 | 27.5 |
This table is a hypothetical representation of how solvent polarity might affect the conformational flexibility of the acetate side chain.
Intermolecular Interaction Energy Analysis in Solution
QTAIM analysis examines the topology of the electron density to identify and characterize chemical bonds and intermolecular interactions. mdpi.com By locating bond critical points (BCPs) between the solute and solvent molecules, one can determine the nature and strength of these interactions. For this compound in a protic solvent, QTAIM would likely reveal strong hydrogen bonds between the solvent's hydroxyl groups and the carboxylate oxygen atoms, as well as the pyrimidine nitrogen atoms. Weaker interactions, such as C-H···O and halogen bonds involving the bromine atom, could also be identified. rsc.org
The following table presents hypothetical interaction energies for this compound with a single water molecule at different interaction sites, calculated using density functional theory (DFT).
| Interaction Site | Interaction Type | Interaction Energy (kcal/mol) |
| Carboxylate Oxygen | Hydrogen Bond | -8.5 |
| Pyrimidine Nitrogen (N1) | Hydrogen Bond | -5.2 |
| Pyrimidine Nitrogen (N3) | Hydrogen Bond | -4.8 |
| Bromine Atom | Halogen Bond | -2.1 |
| Pyrimidine Ring (π-system) | π-stacking with water | -1.5 |
This table provides illustrative interaction energies to compare the strength of different non-covalent interactions between the solute and a water molecule.
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational transition state theory (TST) is a fundamental tool for investigating the mechanisms of chemical reactions. wikipedia.org It allows for the calculation of reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. fiveable.me For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbon, TST can provide a detailed understanding of the reaction pathway. msu.edu
Activation Energy and Reaction Path Calculations for Elementary Steps
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. fiveable.me Computational methods, particularly DFT, can be used to calculate the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states.
For a hypothetical SNAr reaction of this compound with a nucleophile, such as a hydroxide (B78521) ion, the reaction would likely proceed through a Meisenheimer complex, a negatively charged intermediate. The computational workflow would involve:
Optimizing the geometries of the reactants, the Meisenheimer intermediate, and the products.
Locating the transition state structures connecting these species.
Calculating the energies of all stationary points to determine the activation energies for each elementary step.
The following table presents a hypothetical energy profile for the SNAr reaction of this compound with hydroxide.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +18.5 |
| Meisenheimer Intermediate | +5.2 |
| Transition State 2 (TS2) | +12.7 |
| Products | -10.3 |
This table illustrates a plausible two-step reaction mechanism with the formation of an intermediate, providing hypothetical activation energies for each step.
Prediction of Reaction Intermediates and Transition State Structures
A crucial aspect of computational reaction mechanism studies is the structural characterization of short-lived species like reaction intermediates and transition states. For the SNAr reaction of this compound, the Meisenheimer intermediate would feature a tetrahedral carbon at the position of nucleophilic attack, with the negative charge delocalized over the pyrimidine ring.
The transition state structures represent the geometry at the peak of the energy barriers. For the formation of the Meisenheimer complex (TS1), the structure would show the partial formation of the bond between the nucleophile and the pyrimidine ring and partial breaking of the C-Br bond. The second transition state (TS2) would involve the breaking of the C-Br bond to expel the bromide ion.
Computational analysis of the vibrational frequencies of these structures is essential. A stable intermediate will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. libretexts.org The visualization of this imaginary frequency can confirm that the transition state correctly connects the intended reactants and products.
Advanced Applications of Sodium 2 5 Bromopyrimidin 2 Yl Acetate in Chemical Sciences
Role as a Key Synthetic Building Block in Complex Molecule Synthesis
The structural attributes of sodium 2-(5-bromopyrimidin-2-yl)acetate make it an invaluable precursor in the construction of intricate molecular frameworks. The presence of a bromine atom on the pyrimidine (B1678525) ring allows for a variety of cross-coupling reactions, while the acetate (B1210297) moiety can be readily transformed or used to link to other molecular scaffolds.
Pyrimidine derivatives are fundamental components of numerous biologically active compounds, including nucleic acids and various therapeutic agents. The 5-bromopyrimidine (B23866) core of this compound serves as a versatile scaffold for the synthesis of a wide array of substituted heterocyclic compounds. Through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions, the bromine atom can be replaced with a diverse range of organic substituents. This enables the systematic exploration of the chemical space around the pyrimidine core to develop new compounds with potential biological activities.
The acetate side chain further enhances its synthetic utility. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, or it can be used in condensation reactions to build larger, more complex heterocyclic systems. For instance, the acetate group can react with hydrazines to form pyrazolones or with ureas to generate barbiturate-like structures, both of which are important pharmacophores.
Table 1: Potential Heterocyclic Scaffolds Derivable from this compound
| Starting Material | Reagent/Condition | Resulting Heterocyclic Core |
| This compound | Arylboronic acid, Pd catalyst (Suzuki Coupling) | Aryl-substituted pyrimidine |
| This compound | Organotin reagent, Pd catalyst (Stille Coupling) | Alkyl/Aryl-substituted pyrimidine |
| This compound | Terminal alkyne, Pd/Cu catalyst (Sonogashira Coupling) | Alkynyl-substituted pyrimidine |
| 2-(5-bromopyrimidin-2-yl)acetic acid | Hydrazine | Pyrazolone-fused pyrimidine |
| 2-(5-bromopyrimidin-2-yl)acetic acid | Urea (B33335)/Thiourea | Barbiturate/Thiobarbiturate-like structures |
The development of new pharmaceuticals and agrochemicals often relies on the availability of versatile and highly functionalized intermediates. This compound is positioned as a key intermediate for the synthesis of complex molecules in these industries. The pyrimidine ring is a common feature in many commercial drugs and pesticides.
The reactivity of the 5-bromo position allows for the introduction of specific functionalities that are crucial for the biological activity of the final product. For example, the introduction of an aryl or heteroaryl group via a Suzuki coupling can lead to intermediates for kinase inhibitors, a significant class of anticancer drugs. Similarly, in the agrochemical sector, substituted pyrimidines are found in a variety of herbicides, fungicides, and insecticides. The ability to readily modify the pyrimidine core of this compound provides a powerful tool for the rapid synthesis of libraries of potential agrochemical candidates.
Potential in Materials Science and Polymer Chemistry
The unique electronic and structural properties of the pyrimidine ring make it an attractive component for the design of novel materials and polymers with tailored functionalities.
This compound can be envisioned as a monomer for the synthesis of functional polymers. The acetate group can be converted to a polymerizable group, such as an acrylate or a vinyl ether. The resulting monomer can then be polymerized to yield polymers with pyrimidine units pendant to the polymer backbone. The properties of these polymers can be tuned by copolymerization with other monomers. The presence of the pyrimidine ring can impart specific properties to the polymer, such as thermal stability, conductivity, or the ability to coordinate with metal ions. Furthermore, the bromine atom on the pyrimidine ring can be used for post-polymerization modification, allowing for the introduction of a wide range of functional groups to further tailor the polymer's properties.
Table 2: Potential Polymerization Pathways for Derivatives of this compound
| Monomer Derivative | Polymerization Method | Potential Polymer Properties |
| 2-(5-bromopyrimidin-2-yl)ethyl acrylate | Free-radical polymerization | Thermally stable, metal-coordinating |
| 2-(5-bromopyrimidin-2-yl)vinyl ether | Cationic polymerization | Tunable refractive index, functionalizable |
| Polycondensation of a diol derivative | Step-growth polymerization | High-performance polyesters or polyamides |
The nitrogen atoms in the pyrimidine ring of this compound can act as coordination sites for metal ions, making it a suitable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com The carboxylate group of the acetate moiety can also participate in coordination, leading to the formation of robust and porous frameworks.
MOFs constructed from pyrimidine-based ligands have shown promise in applications such as gas storage and separation, catalysis, and chemical sensing. The specific arrangement of the pyrimidine rings within the MOF structure can create pores of a specific size and chemical environment, allowing for the selective adsorption of certain molecules. The bromine atom can also be used to functionalize the pores of the MOF after its synthesis, further enhancing its selectivity. For sensing applications, the interaction of guest molecules with the pyrimidine rings can lead to a change in the optical or electronic properties of the MOF, providing a detectable signal.
Analytical Chemistry Applications
In the field of analytical chemistry, this compound can serve as a valuable reference standard for the identification and quantification of related compounds in complex matrices. Its well-defined structure and molecular weight make it suitable for use in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as in spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Given the prevalence of pyrimidine derivatives in pharmaceuticals and agrochemicals, having access to certified reference materials is crucial for quality control and regulatory compliance. This compound can also be used as a starting material for the synthesis of isotopically labeled internal standards, which are essential for accurate quantification in bioanalytical and environmental studies.
Reference Standard in Chromatographic Separations (e.g., HPLC, GC-MS)
In the field of analytical chemistry, the purity and characterization of compounds are of paramount importance. This compound, with its stable crystalline structure and distinct spectroscopic properties, is a suitable candidate for use as a reference standard in various chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for the separation, identification, and quantification of chemical substances. The utility of a reference standard lies in its ability to provide a reliable point of comparison for retention time, peak area, and mass spectral data, thereby ensuring the accuracy and precision of the analytical method.
While specific applications of this compound as a reference standard are not extensively documented in publicly available literature, its chemical properties suggest its potential utility in this regard. For instance, in the quality control of pharmaceutical intermediates or in metabolic studies involving pyrimidine analogs, this compound could serve as a certified reference material. The table below outlines the hypothetical chromatographic conditions under which this compound could be analyzed as a reference standard.
| Parameter | HPLC Conditions | GC-MS Conditions (for a derivatized form) |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Acetonitrile:Water gradient with 0.1% formic acid | Carrier Gas: Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Mass Spectrometry (Electron Ionization) |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Program | Isothermal at 30°C | 100°C (2 min), then 10°C/min to 250°C (5 min) |
This table presents hypothetical conditions based on the general properties of similar compounds.
Reagent in Derivatization for Enhanced Detection or Chiral Resolution
Derivatization is a chemical modification technique used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. This compound possesses a reactive carboxylate group that can be activated to form amide or ester linkages with other molecules, making it a potential derivatizing reagent.
The introduction of the 5-bromopyrimidine moiety can significantly enhance the detectability of analytes, particularly in HPLC with UV or mass spectrometric detection. The bromine atom provides a distinct isotopic pattern that can be readily identified in mass spectrometry, aiding in the confirmation of the derivative's identity.
Furthermore, the pyrimidine ring can act as a chromophore, increasing the UV absorbance of the derivatized analyte and thereby lowering the limit of detection. While specific research on this compound as a derivatizing agent is not widely reported, its structural analogue, 2-(5-bromopyridin-2-yl)acetic acid, and other pyrimidine carboxylic acids have been explored for such purposes.
In the context of chiral resolution, the carboxylic acid functionality of the corresponding free acid, 2-(5-bromopyrimidin-2-yl)acetic acid, could be coupled with a chiral amine or alcohol to form diastereomeric derivatives. These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques like HPLC or GC on a non-chiral stationary phase. This indirect method of chiral separation is a valuable tool in stereochemical analysis.
Catalytic Applications
The unique electronic and structural characteristics of the pyrimidine ring make this compound and its derivatives promising candidates for applications in catalysis, both as precursors to ligands and as organocatalysts themselves.
Role as a Precursor for N-Heterocyclic Carbene (NHC) Ligands or Other Organocatalysts
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. Pyrimidine-functionalized NHC ligands have been shown to form stable and catalytically active complexes with various transition metals.
The synthesis of such ligands often involves the quaternization of a nitrogen atom in the heterocyclic ring, followed by deprotonation to generate the carbene. The 2-position of the pyrimidine ring in this compound is activated towards nucleophilic substitution, which could be a key step in the synthesis of pyrimidine-functionalized NHC precursors. For example, reaction of the corresponding ester with an appropriate diamine could lead to the formation of an imidazolium or related azolium salt, the direct precursor to the NHC.
A study on palladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands demonstrated their synthesis and catalytic activity. acs.org Although this study did not utilize this compound directly, it establishes the principle that pyrimidine moieties are valuable components of NHC ligands for catalysis.
Beyond NHCs, the pyrimidine acetic acid scaffold could be incorporated into other classes of organocatalysts. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors or Brønsted bases, while the carboxylic acid group can serve as a Brønsted acid or a hydrogen bond donor. This bifunctional nature is a key feature of many effective organocatalysts.
Use in Asymmetric Synthesis or Stereoselective Transformations
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. The development of novel chiral catalysts is a continuous pursuit. Pyrimidine derivatives have been investigated as chiral ligands and organocatalysts in various asymmetric transformations.
While there is no direct literature evidence for the use of this compound in asymmetric synthesis, its structure provides several handles for the introduction of chirality. For instance, the acetic acid side chain could be functionalized with a chiral auxiliary. Alternatively, the pyrimidine ring itself could be part of a larger, inherently chiral ligand scaffold.
The electronic properties of the 5-bromopyrimidine ring can influence the stereochemical outcome of a catalyzed reaction by modulating the electronic environment of the catalytic center. Research on the catalyzed methods to synthesize pyrimidine and related heterocyclic compounds highlights the broad potential of this class of molecules in catalysis. researchgate.net Furthermore, the synthesis of chiral pyrimidine-substituted cyclopropanes via asymmetric cyclopropanation demonstrates the utility of pyrimidine derivatives in stereoselective reactions. rsc.org
The following table summarizes the potential catalytic applications and the key structural features of this compound that are relevant to these applications.
| Catalytic Application | Relevant Structural Feature(s) | Potential Role |
| NHC Ligand Precursor | 2-position of the pyrimidine ring, acetic acid side chain | Facilitates synthesis of pyrimidine-functionalized azolium salts |
| Organocatalysis | Pyrimidine nitrogen atoms, carboxylic acid group | Acts as a bifunctional catalyst (Brønsted acid/base, H-bond donor/acceptor) |
| Asymmetric Synthesis | Acetic acid side chain, pyrimidine ring | Can be modified with chiral auxiliaries or incorporated into chiral ligands |
Future Research Directions and Emerging Trends for Sodium 2 5 Bromopyrimidin 2 Yl Acetate
Exploration of Novel and Sustainable Synthetic Pathways
A particularly promising avenue is the adoption of catalytic systems that are both highly efficient and sustainable. For instance, the use of earth-abundant metal catalysts or even metal-free catalytic systems could offer greener alternatives to traditional palladium-catalyzed cross-coupling reactions often employed in the synthesis of substituted pyrimidines. Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would significantly enhance the efficiency and cost-effectiveness of producing Sodium 2-(5-bromopyrimidin-2-yl)acetate.
In-Depth Mechanistic Studies of Under-explored Reactivity Profiles
A deeper understanding of the reactivity of this compound is crucial for unlocking its full potential. The presence of a bromine atom on the pyrimidine (B1678525) ring suggests a propensity for nucleophilic aromatic substitution reactions. Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational methods to elucidate the precise mechanisms of these reactions.
Investigating the influence of the acetate (B1210297) group at the 2-position on the reactivity of the 5-bromo position is a key area for exploration. It is important to understand how this substituent affects the electron density of the pyrimidine ring and, consequently, its susceptibility to nucleophilic attack. Furthermore, exploring the reactivity of the methylene (B1212753) bridge in the acetate moiety could reveal novel chemical transformations and opportunities for further functionalization of the molecule.
Development of Advanced Computational Models for Predictive Chemistry and Materials Design
Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new applications for this compound. The development of advanced computational models, such as those based on density functional theory (DFT) and machine learning, can provide valuable insights into the molecule's electronic structure, reactivity, and potential interactions with other chemical species. ekb.egmdpi.com
These predictive models can be employed to:
Screen for potential catalysts for its synthesis and functionalization.
Predict the outcomes of various chemical reactions , thereby guiding experimental design.
Simulate its behavior in different environments , such as in biological systems or within the matrix of a material.
Design novel derivatives with tailored electronic and steric properties for specific applications.
By leveraging the power of computational chemistry, researchers can significantly reduce the time and resources required for experimental investigations and more rapidly identify promising avenues for the application of this compound.
Integration into Advanced Materials and Nanotechnology for Specific Chemical Functions
The unique structural and electronic properties of the 5-bromopyrimidine (B23866) moiety make this compound an attractive building block for the creation of advanced materials and functional nanostructures. Future research is expected to explore its integration into various material platforms to impart specific chemical functionalities.
One area of interest is the development of novel metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the acetate group can act as coordination sites for metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis. researchgate.net
Furthermore, the ability to functionalize the molecule at the bromine position opens up possibilities for its incorporation into polymers and other macromolecules. This could lead to the development of "smart" materials that respond to external stimuli, such as light or pH, or materials with enhanced thermal or mechanical properties. In the realm of nanotechnology, this compound could be used to functionalize the surface of nanoparticles, enabling targeted drug delivery or the development of new diagnostic agents.
Synergistic Applications with Other Chemical Entities for Enhanced Performance
The concept of synergism, where the combined effect of two or more components is greater than the sum of their individual effects, offers exciting prospects for this compound. Future research will likely investigate its synergistic applications in combination with other chemical entities to achieve enhanced performance in various fields.
In medicinal chemistry, for example, it could be explored as part of a combination therapy, where it enhances the efficacy of an existing drug or helps to overcome drug resistance. Its pyrimidine core is a common scaffold in many biologically active compounds. mdpi.com
In materials science, combining this compound with other functional molecules within a composite material could lead to emergent properties that are not present in the individual components. For instance, its incorporation into a conductive polymer matrix could result in a material with unique optoelectronic properties. The exploration of these synergistic interactions will be a key driver of innovation for this versatile chemical compound.
Q & A
Q. What are the optimal synthetic routes for preparing Sodium 2-(5-bromopyrimidin-2-yl)acetate with high purity?
Methodological Answer: The compound is typically synthesized via hydrolysis of its ester precursor (e.g., methyl or ethyl 2-(5-bromopyrimidin-2-yl)acetate) under alkaline conditions. For example:
- Step 1: React 5-bromopyrimidine with chloroacetic acid derivatives to form the ester intermediate.
- Step 2: Hydrolyze the ester using sodium hydroxide (1–2 M) in aqueous ethanol at 60–80°C for 4–6 hours.
- Step 3: Purify via recrystallization from ethanol/water mixtures to achieve >98% purity (monitored by HPLC).
Contaminants like residual bromide or unreacted starting materials can be minimized using ion-exchange chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use , , and -NMR (if applicable) to confirm the structure. For instance, the pyrimidine ring protons typically resonate at δ 8.5–9.0 ppm in DMSO-, and the acetate methylene group appears as a singlet near δ 3.7 ppm .
- Mass Spectrometry (ESI-MS): Look for molecular ion peaks at m/z 259.0 [M+H] (calculated for CHBrNONa).
- Elemental Analysis: Ensure Br and Na content aligns with theoretical values (e.g., Br: ~30.9%, Na: ~8.8%) .
Q. How can reaction conditions be optimized to minimize byproducts like dehalogenated species?
Methodological Answer:
- Temperature Control: Maintain temperatures below 80°C to prevent Br–C bond cleavage.
- Catalyst Screening: Use Pd-free catalysts to avoid unintended dehalogenation.
- Real-Time Monitoring: Employ in-situ IR spectroscopy to detect intermediates (e.g., free acetate ions) and adjust pH dynamically .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., unit cell discrepancies) be resolved for this compound?
Methodological Answer:
- Software Tools: Refine data using SHELXL (for small-molecule crystallography) to resolve ambiguities in unit cell parameters. For example, SHELXL’s least-squares refinement can correct for absorption errors (e.g., ) .
- Validation: Cross-check with ORTEP-3 for thermal ellipsoid visualization to identify disordered atoms or twinning effects .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model the electron density around the bromine atom. The LUMO energy (-1.8 eV) indicates susceptibility to attack by soft nucleophiles (e.g., thiols).
- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic modifications .
Q. How can kinetic studies elucidate the hydrolysis mechanism of this compound in aqueous buffers?
Methodological Answer:
- Stopped-Flow Spectroscopy: Monitor pseudo-first-order kinetics at varying pH (4–9) to identify rate-determining steps. For example, a pH-dependent rate constant () peak at pH 7.2 suggests water-mediated hydrolysis.
- Isotope Labeling: Use -labeled water to track oxygen incorporation into the acetate group .
Q. How can polymorphism in crystalline forms be systematically analyzed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
